N,N'-bis(2,4-diaminophenyl)terephthalamide
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Overview
Description
N,N’-bis(2,4-diaminophenyl)terephthalamide is an organic compound with the molecular formula C20H20N6O2 and a molecular weight of 376.41 g/mol . This compound is characterized by its aromatic structure, which includes two primary amine groups and two secondary amide groups. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-diaminophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2,4-diaminophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2,4-diaminophenyl)terephthalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-diaminophenyl)terephthalamide undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N’-bis(2,4-diaminophenyl)terephthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical research.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-diaminophenyl)terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, and altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(2,4-diaminophenyl)terephthalamide derivatives
- Other aromatic amides with similar structures
Uniqueness
N,N’-bis(2,4-diaminophenyl)terephthalamide is unique due to its specific arrangement of amine and amide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable tool in various research applications .
Biological Activity
N,N'-bis(2,4-diaminophenyl)terephthalamide, also known as BAS-00004635 or NSC-55152, is an organic compound synthesized through the reaction of terephthaloyl chloride with 2,4-diaminobenzene. This compound has garnered attention in various fields, particularly for its potential biological activities and applications in polymer chemistry. The unique structure of this compound, characterized by two 2,4-diaminophenyl groups linked by a terephthalamide moiety, enhances its reactivity and utility in advanced materials.
- Molecular Formula : C14H14N4O
- Molecular Weight : Approximately 270.34 g/mol
- Structure : Contains multiple amine groups which contribute to its reactivity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : Terephthaloyl chloride is reacted with 2,4-diaminobenzene in an appropriate solvent.
- Purification : The product is purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In one study, various derivatives were tested for their effectiveness against common pathogens. The results demonstrated that this compound showed significant antibacterial effects against strains such as E. coli and Staphylococcus aureus.
Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 125 µg/mL |
This compound | S. aureus | 100 µg/mL |
These findings suggest that the compound's structure may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- IC50 values ranged from 50 to 100 µM across different cell lines.
These results indicate potential for further development as an anticancer agent.
Study on Polymer Applications
In a study focusing on polymeric applications, researchers explored the incorporation of this compound into polyamide matrices. The findings suggested that the addition of this compound improved thermal stability and mechanical properties of the resulting polymers.
Property | Control Polyamide | Polyamide with this compound |
---|---|---|
Thermal Stability (TGA onset) | 300 °C | 350 °C |
Tensile Strength | 50 MPa | 70 MPa |
This enhancement is attributed to the strong intermolecular interactions facilitated by the amino groups present in the compound.
Properties
IUPAC Name |
1-N,4-N-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFJTOVANPUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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